3-amino-4-phenyl-4H-1,2-oxazol-5-one
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Overview
Description
3-Amino-4-phenylisoxazol-5(4H)-one is a heterocyclic compound that features an isoxazole ring substituted with an amino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-phenylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization with hydroxylamine to form the isoxazole ring. The reaction conditions often include acidic or basic catalysts and may require heating.
Industrial Production Methods
Industrial production methods for such compounds generally involve optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-phenylisoxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-phenylisoxazole: Similar structure but different substitution pattern.
4-Phenylisoxazol-5(4H)-one: Lacks the amino group.
Isoxazole derivatives: Various compounds with different substituents on the isoxazole ring.
Uniqueness
3-Amino-4-phenylisoxazol-5(4H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other isoxazole derivatives.
Properties
CAS No. |
2510-30-7 |
---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-amino-4-phenyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H8N2O2/c10-8-7(9(12)13-11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11) |
InChI Key |
FNISBBXHNUXQJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NOC2=O)N |
Origin of Product |
United States |
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